2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid
Description
This compound features an azetidine (4-membered nitrogen-containing ring) core protected by a tert-butoxycarbonyl (Boc) group, with a fluoro-substituted acetic acid moiety at the 3-position. Its molecular formula is C₁₁H₁₈FNO₄, and it serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors or fluorinated bioactive molecules . The fluorine atom enhances metabolic stability and modulates electronic properties, while the Boc group facilitates selective deprotection during synthetic workflows.
Properties
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUOTBNUINIFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1596752-15-6 | |
| Record name | 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2-fluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H16FNO4
Molecular Weight : 245.25 g/mol
CAS Number : 1781091-41-5
IUPAC Name : 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid
The compound features a fluorinated acetic acid moiety, which enhances its biological activity and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. The fluorinated acetic acid structure may contribute to increased potency against various cancer cell lines. For instance, studies have demonstrated that fluorinated derivatives can disrupt metabolic pathways in cancer cells, leading to apoptosis (programmed cell death) .
Enzyme Inhibition
This compound has potential as an enzyme inhibitor. Fluoroacetic acids are known to interact with key metabolic enzymes, such as aconitase, which plays a crucial role in the citric acid cycle. By inhibiting these enzymes, the compound may alter cellular metabolism, making it a candidate for further investigation in metabolic disorders .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from readily available precursors. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during synthesis, allowing for selective reactions without affecting other functional groups.
Synthetic Pathway Overview
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc Protection | Tert-butoxycarbonyl chloride in the presence of a base | Formation of Boc-protected amine |
| 2 | Fluorination | Fluorinating agents (e.g., HF or F-containing reagents) | Introduction of fluorine atom |
| 3 | Acetic Acid Coupling | Acetic anhydride or acetic acid | Formation of acetic acid derivative |
Pharmacological Studies
A study conducted on the pharmacological effects of fluoroacetic acids demonstrated significant anti-tumor activity in mouse models when administered at specific dosages . The study highlighted the importance of structure-activity relationships (SARs) in developing more effective derivatives.
Toxicological Assessments
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Research indicates that while fluoroacetic acids can be toxic at high concentrations, derivatives like this compound may have lower toxicity profiles due to their selective action on targeted pathways .
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the fluoroacetic acid moiety can influence its interaction with biological targets, potentially leading to inhibition of enzyme activity or alteration of metabolic pathways.
Comparison with Similar Compounds
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoroacetic acid
- Structural Difference : Two fluorine atoms at the acetic acid position vs. one in the target compound.
- Molecular Formula: C₁₀H₁₅F₂NO₄ | Molecular Weight: 251.23 | CAS: 1781091-41-5 .
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid
- Structural Difference : Pyrrolidine (5-membered ring) replaces azetidine.
- Molecular Formula: C₁₁H₁₈FNO₄ | Molecular Weight: 259.27 | CAS: 1781164-79-1 .
- Impact : Larger ring size reduces ring strain, possibly improving synthetic accessibility. However, conformational flexibility may decrease target selectivity compared to azetidine derivatives.
2-{1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid
- Structural Difference : Piperidine (6-membered ring) with a hydroxyl group and two fluorines.
- Molecular Formula: C₁₂H₁₉F₂NO₅ | Molecular Weight: 295.28 | CAS: 1785298-56-7 .
- Impact : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. The dual fluorine substitution may further stabilize the carboxylate anion.
2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid
- Structural Difference : Unsaturated pyrrolidin-3-ylidene (Z-isomer) replaces saturated azetidine.
- Molecular Formula: C₁₁H₁₅FNO₄ | Molecular Weight: 260.24 | CAS: 1937358-25-2 .
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-cyclopropylacetic acid
- Structural Difference : Cyclopropyl substituent replaces fluorine.
- Molecular Formula: C₁₃H₂₁NO₄ | Molecular Weight: 255.31 | CAS: 1784130-81-9 .
- Impact : The cyclopropyl group adds steric bulk, which might hinder enzymatic metabolism but reduce solubility in aqueous media.
Comparative Data Table
| Compound Name | Ring System | Substituent(s) | Molecular Formula | Molecular Weight | CAS Number | Key Properties |
|---|---|---|---|---|---|---|
| Target Compound | Azetidine | -F | C₁₁H₁₈FNO₄ | 259.27 | N/A | Balanced acidity, metabolic stability |
| 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoroacetic acid | Azetidine | -F, -F | C₁₀H₁₅F₂NO₄ | 251.23 | 1781091-41-5 | Higher acidity, enhanced stability |
| 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid | Pyrrolidine | -F | C₁₁H₁₈FNO₄ | 259.27 | 1781164-79-1 | Increased flexibility |
| 2-{1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid | Piperidine | -F, -F, -OH | C₁₂H₁₉F₂NO₅ | 295.28 | 1785298-56-7 | Improved solubility, H-bond donor |
| 2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid | Pyrrolidin-3-ylidene | -F (Z-isomer) | C₁₁H₁₅FNO₄ | 260.24 | 1937358-25-2 | Structural rigidity, synthetic challenge |
| 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-cyclopropylacetic acid | Azetidine | -cyclopropyl | C₁₃H₂₁NO₄ | 255.31 | 1784130-81-9 | Steric hindrance, lipophilicity |
Key Research Findings
- Fluorine Substitution: Mono-fluoro derivatives (e.g., target compound) exhibit optimal balance between electronic effects and synthetic feasibility, whereas difluoro analogs (e.g., ) require specialized fluorination reagents like DAST or Deoxo-Fluor .
- Ring Size : Azetidine derivatives generally show higher target selectivity in protease inhibition assays compared to pyrrolidine or piperidine analogs due to reduced conformational flexibility .
- Functional Groups : Hydroxyl-containing derivatives (e.g., ) demonstrate improved aqueous solubility (>50 mg/mL in PBS), critical for in vivo applications .
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique azetidine ring structure, which may contribute to its pharmacological properties. The following sections will delve into the compound's biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₀H₁₅FNO₄
- Molecular Weight : 229.23 g/mol
- CAS Number : 1781091-41-5
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, indicating a possible role as an antibiotic.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of azetidine derivatives. The researchers found that compounds with a similar structure to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Effects
In another investigation, researchers assessed the antimicrobial activity of various azetidine derivatives, including those with fluorinated groups. The results indicated that compounds containing the azetidine structure showed enhanced activity against Gram-positive bacteria, suggesting their potential as new antibiotic agents.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound | Activity Level | Notes |
|---|---|---|
| This compound | Moderate | Promising anticancer properties |
| Similar azetidine derivatives | High | Strong cytotoxic effects observed |
| Fluorinated analogs | Variable | Enhanced stability and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
